6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is part of the indole and pyrazole derivative families, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions.
Spirocyclization: The indole derivative undergoes cyclization with appropriate reagents to form the spiro compound.
Functional Group Introduction: Bromination, amination, and nitrile group introduction are carried out using specific reagents like N-bromosuccinimide (NBS) for bromination, and amines for amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its complex structure and functional groups.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction.
Receptor Binding: It can act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole share the pyrazole ring and are used in various chemical and biological applications.
Uniqueness
The uniqueness of 6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its spirocyclic structure, which combines the indole and pyrazole rings with additional functional groups. This structural complexity enhances its potential for diverse biological activities and applications .
Properties
CAS No. |
314767-76-5 |
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Molecular Formula |
C16H12BrN5O2 |
Molecular Weight |
386.20 g/mol |
IUPAC Name |
6'-amino-4-bromo-3',5-dimethyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C16H12BrN5O2/c1-6-3-4-9-11(12(6)17)16(15(23)20-9)8(5-18)13(19)24-14-10(16)7(2)21-22-14/h3-4H,19H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
VOKXBVYTQNVOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=NNC(=C34)C)N)C#N)Br |
Origin of Product |
United States |
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